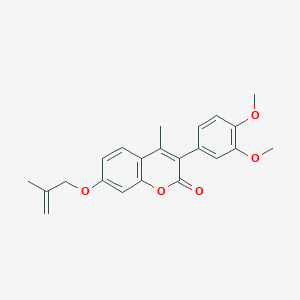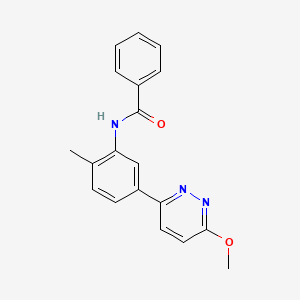![molecular formula C14H9F3N4O B2784708 N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034239-00-2](/img/structure/B2784708.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide” is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science . These compounds have attracted a great deal of attention due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines have been extensively studied . Various reviews related to the obtention and later derivatization steps have been described in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the melting point, yield, IR, NMR, MS, and elemental analysis data are provided for a related compound .Mecanismo De Acción
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide involves the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of certain kinases and phosphatases that are involved in cell signaling and growth. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has been found to have neuroprotective effects and can protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide has several advantages for lab experiments. It is a novel compound that has shown promising results in various studies, and researchers are exploring its potential in different areas of scientific research. Additionally, it has been found to have anti-cancer properties, anti-inflammatory effects, and neuroprotective effects, making it a versatile compound for different areas of research. However, one limitation of this compound is that it is relatively new, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for the research on N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide. One potential area of research is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, researchers could explore the potential of this compound in other areas of research, such as immunology and infectious diseases. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential limitations for lab experiments.
Métodos De Síntesis
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide involves a multi-step process that includes the reaction of pyrazole with pyridine, followed by the addition of trifluoromethyl and nicotinamide groups. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide has been studied for its potential applications in various areas of scientific research. Some of the key areas of research include cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory effects and can reduce inflammation in the body. Furthermore, it has been studied for its potential neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)12-2-1-9(8-18-12)13(22)20-10-4-6-21-11(7-10)3-5-19-21/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOGSMRNXBUGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2784629.png)
![3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2784630.png)
![Ethyl 4-[[2-[[4-butyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2784632.png)
![11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one](/img/structure/B2784634.png)






